1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine
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Overview
Description
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine is an organic compound characterized by the presence of dichlorophenyl and trifluoroethanamine groups
Preparation Methods
The synthesis of 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine typically involves multiple steps. One common method includes the Friedel-Crafts acylation of benzene or chlorobenzene with trifluoroacetic acid derivatives, followed by nitration and subsequent reduction to form the desired amine . Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions typically yield the corresponding amine or alcohol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include trichloroisocyanuric acid, sulfuric acid, and chlorine gas . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine can be compared with other similar compounds, such as:
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone: This compound shares a similar structure but lacks the amine group, leading to different chemical properties and applications.
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound has a different core structure but shares the dichlorophenyl group, resulting in distinct biological activities.
Properties
Molecular Formula |
C8H6Cl2F3N |
---|---|
Molecular Weight |
244.04 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H6Cl2F3N/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3,7H,14H2 |
InChI Key |
LMPAYUBQCZTOPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(C(F)(F)F)N |
Origin of Product |
United States |
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